![molecular formula C8H11NO2 B13542861 4-[(1R)-1-aminoethyl]benzene-1,3-diol CAS No. 1228571-73-0](/img/structure/B13542861.png)
4-[(1R)-1-aminoethyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1R)-1-aminoethyl]benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes an aminoethyl group, making it a unique derivative of resorcinol (benzene-1,3-diol).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with resorcinol (benzene-1,3-diol).
Amination: The introduction of the aminoethyl group can be achieved through a reductive amination process. This involves the reaction of resorcinol with an appropriate aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1R)-1-aminoethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Nitro, sulfo, and halogenated derivatives
Aplicaciones Científicas De Investigación
4-[(1R)-1-aminoethyl]benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(1R)-1-aminoethyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Signal Transduction: The aminoethyl group may interact with receptors and signaling molecules, modulating cellular responses.
Comparación Con Compuestos Similares
4-[(1R)-1-aminoethyl]benzene-1,3-diol can be compared with other dihydroxybenzenes:
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups in the para position.
Resorcinol (benzene-1,3-diol): The parent compound with hydroxyl groups in the meta position.
Uniqueness
The presence of the aminoethyl group in this compound distinguishes it from other dihydroxybenzenes, providing unique chemical reactivity and biological activity.
Propiedades
Número CAS |
1228571-73-0 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,10-11H,9H2,1H3/t5-/m1/s1 |
Clave InChI |
LZCUUHPBCGKQAH-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=C1)O)O)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


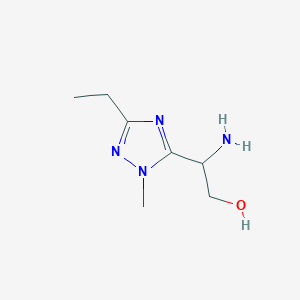
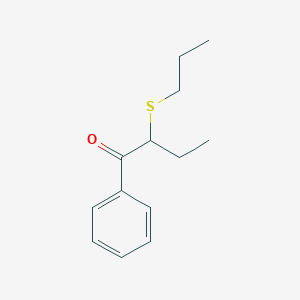
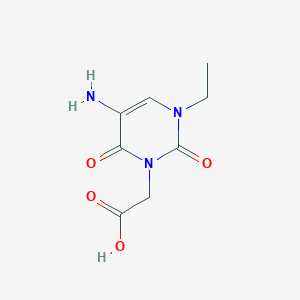

![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
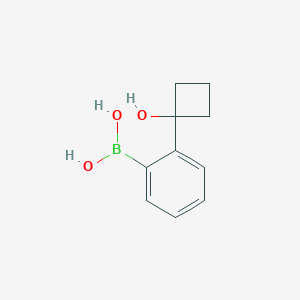
![2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid](/img/structure/B13542825.png)
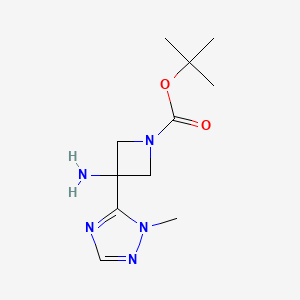
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)

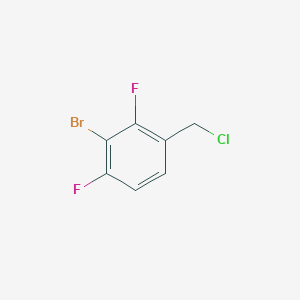
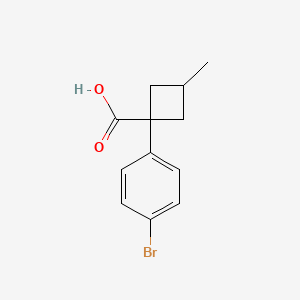
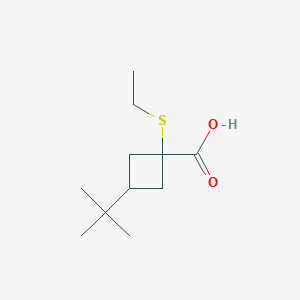
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
